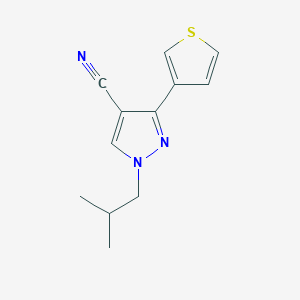

1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile

Description

1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile is a pyrazole-based heterocyclic compound featuring a thiophene ring and an isobutyl substituent. Pyrazole-carbonitriles are widely studied for their pharmaceutical and material science applications due to their tunable electronic properties and bioactivity.

Properties

Molecular Formula |

C12H13N3S |

|---|---|

Molecular Weight |

231.32 g/mol |

IUPAC Name |

1-(2-methylpropyl)-3-thiophen-3-ylpyrazole-4-carbonitrile |

InChI |

InChI=1S/C12H13N3S/c1-9(2)6-15-7-11(5-13)12(14-15)10-3-4-16-8-10/h3-4,7-9H,6H2,1-2H3 |

InChI Key |

SOYIVUKJBRCRJW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)CN1C=C(C(=N1)C2=CSC=C2)C#N |

Origin of Product |

United States |

Preparation Methods

The synthesis of 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For instance, the reaction between isobutyl hydrazine and thiophene-3-carboxaldehyde can lead to the formation of the desired pyrazole ring. The nitrile group can be introduced through subsequent reactions involving cyanation agents.

Industrial production methods may involve optimization of these synthetic routes to ensure higher yields and purity. This can include the use of catalysts, controlled temperatures, and pressures to facilitate the reactions efficiently.

Chemical Reactions Analysis

1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.

Substitution: The compound can participate in substitution reactions where functional groups on the pyrazole or thiophene rings are replaced by other groups. Common reagents for these reactions include halogens and nucleophiles.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols.

Scientific Research Applications

1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.

Biology: The compound can be used in the study of biological systems, particularly in understanding the interactions between small molecules and biological targets.

Medicine: Research into its potential therapeutic applications is ongoing. It may serve as a lead compound in the development of new drugs.

Industry: The compound’s properties make it suitable for use in various industrial applications, including the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile exerts its effects involves interactions with specific molecular targets. These targets can include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Comparative Analysis with Similar Pyrazole-4-carbonitrile Derivatives

Structural and Substituent Variations

The target compound’s structural uniqueness lies in its thiophen-3-yl and isobutyl groups. Below is a comparison with analogous compounds from the evidence:

Spectroscopic and Physical Properties

- Nitrile Stretch (IR): A strong absorption band at ~2234–2240 cm⁻¹ is consistent across pyrazole-carbonitriles .

- Melting Points: Higher melting points (e.g., 228°C for dinitrophenyl derivatives ) correlate with bulky/electron-withdrawing groups, while triazole hybrids (134–136°C ) exhibit lower MPs due to reduced crystallinity.

- Lipophilicity: Isobutyl and benzyl groups enhance hydrophobicity compared to smaller substituents like isopropyl or methoxy .

Electronic and Reactivity Trends

- Thiophene vs.

- Nitrile Reactivity: The nitrile group enables further functionalization (e.g., hydrolysis to amides or reduction to amines), a feature exploited in derivatives like 5-amino-pyrazole-carbonitriles .

Biological Activity

1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile is a heterocyclic compound belonging to the pyrazole family, which has garnered attention for its diverse biological activities. This article examines the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The chemical structure of 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile can be represented as follows:

This compound features an isobutyl group, a thiophene ring, and a cyano group, which contribute to its unique electronic properties and biological activities.

Anticancer Properties

Recent studies have indicated that pyrazole derivatives, including 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile, exhibit significant anticancer activity. Research has shown that compounds with similar structures can inhibit various cancer cell lines by targeting specific molecular pathways. For instance, pyrazole derivatives have been found to inhibit BRAF(V600E) and Aurora-A kinase, which are critical in cancer progression .

| Compound | Target | Activity |

|---|---|---|

| 1-Isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile | BRAF(V600E) | Cytotoxicity against cancer cells |

| 4-Iodo-1-isobutyl-3-methyl-1H-pyrazole | Aurora-A kinase | Antitumor activity |

Anti-inflammatory Effects

The anti-inflammatory potential of this compound has also been explored. Pyrazole derivatives are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines such as TNF-α and IL-6. Preliminary studies suggest that 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile may exhibit similar effects, contributing to its therapeutic relevance in treating inflammatory diseases .

The biological activity of 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile is believed to involve multiple mechanisms:

- Receptor Modulation : This compound may interact with various receptors, including cannabinoid receptors, potentially acting as an inverse agonist at the CB1 receptor.

- Enzyme Inhibition : It may inhibit key enzymes involved in tumorigenesis and inflammation, thereby reducing cell proliferation and inflammation.

- Cell Cycle Arrest : Similar compounds have been shown to induce cell cycle arrest in cancer cells, leading to apoptosis.

Case Studies

Several case studies have highlighted the efficacy of pyrazole derivatives in preclinical models:

- Study on Anticancer Activity : In vitro tests demonstrated that 1-isobutyl-3-(thiophen-3-yl)-1H-pyrazole-4-carbonitrile significantly reduced the viability of breast and lung cancer cell lines by inducing apoptosis.

- Anti-inflammatory Study : A study showed that this compound effectively decreased the levels of inflammatory markers in a murine model of arthritis.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.